molecular formula C30H32N2O8S B11964806 ethyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11964806
M. Wt: 580.6 g/mol
InChI Key: QHIRVLFTDRVCHM-WJTDDFOZSA-N
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Description

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(3-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(3-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Formation of the pyrrole ring: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the thiazole ring: This step may involve the cyclization of a thioamide with a haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of raw materials, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(3-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound could be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(3-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(3-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is similar to other compounds with pyrrole and thiazole rings, such as:

Uniqueness

The uniqueness of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-4-HYDROXY-3-(3-METHYL-4-PROPOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C30H32N2O8S

Molecular Weight

580.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O8S/c1-7-13-40-20-11-10-19(14-16(20)3)25(33)23-24(18-9-12-21(37-5)22(15-18)38-6)32(28(35)26(23)34)30-31-17(4)27(41-30)29(36)39-8-2/h9-12,14-15,24,33H,7-8,13H2,1-6H3/b25-23+

InChI Key

QHIRVLFTDRVCHM-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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